Veliflapon vs. MK-886: 7.9-Fold Greater Potency in a Clinically Relevant Human Airway Model
In a direct head-to-head comparison using an isolated human airway model challenged with anti-IgE to mimic allergic inflammation, Veliflapon (BAY X 1005) demonstrated significantly higher potency than the well-known FLAP inhibitor MK-886. Veliflapon achieved an IC50 of 0.18 µM, whereas MK-886 required a substantially higher concentration, yielding an IC50 of 1.42 µM [1]. This 7.9-fold difference in potency was observed under identical experimental conditions.
| Evidence Dimension | Potency to inhibit leukotriene synthesis in a physiological human tissue model |
|---|---|
| Target Compound Data | IC50 = 0.18 µM |
| Comparator Or Baseline | MK-886, IC50 = 1.42 µM |
| Quantified Difference | Veliflapon is 7.9 times more potent (1.42 / 0.18) |
| Conditions | Isolated human airways challenged with anti-IgE |
Why This Matters
This assay is more physiologically relevant than cell-free or simple leukocyte assays, providing stronger evidence for predicting in vivo efficacy in human respiratory conditions.
- [1] Nagase T, Fukuchi Y, Jo C, Teramoto S, Uejima Y, Ishida K, et al. (R)-2-[4-(quinolin-2-yl-methoxy)phenyl]-2-cyclopentyl] acetic acid (BAY x1005), a potent leukotriene synthesis inhibitor: effects on anti-IgE challenge in human airways. J Pharmacol Exp Ther. 1998;284(2):638-44. View Source
